3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate
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Overview
Description
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Chromenone: The oxadiazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the chromenone-oxadiazole intermediate with propionic acid or its derivatives, typically using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenyl)-1,2,4-oxadiazole
- 2-oxo-2H-chromen-8-yl acetate
- 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate
Uniqueness
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the oxadiazole and chromenone moieties contribute to its diverse range of applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O5/c1-2-16(24)26-15-9-5-6-11-10-13(20(25)27-17(11)15)19-22-18(23-28-19)12-7-3-4-8-14(12)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEHATUANQWXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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